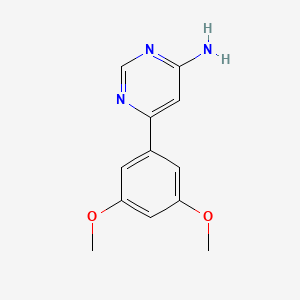

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(3,5-dimethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOXYADHBWOGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Chalcone Intermediate and Guanidine Cyclization

One reported method involves the initial synthesis of chalcones from substituted acetophenones and benzaldehydes, followed by cyclization with guanidine hydrochloride to form the pyrimidine ring system.

Step 1: Preparation of chalcones

A substituted acetophenone (e.g., 3,5-dimethoxyacetophenone) is reacted with substituted benzaldehydes in ethanol with 50% aqueous KOH at room temperature for about 20 hours. After acidification with 6 N HCl under ice-bath conditions, chalcone precipitates are collected by filtration and washed with ethanol.Step 2: Cyclization with guanidine hydrochloride

The chalcone is dissolved in DMF, and guanidine hydrochloride (1.5 equivalents) is added along with potassium carbonate. The mixture is heated to induce cyclization, forming the pyrimidine ring with an amino group at the 4-position and the aryl substituent at the 6-position.

This method yields 4,6-diarylpyrimidin-2-amines, which can be adapted for the 3,5-dimethoxyphenyl substituent at the 6-position.

Palladium-Catalyzed Suzuki Cross-Coupling

Another robust and versatile method involves the Suzuki cross-coupling reaction, which is widely used to attach aryl groups to halogenated pyrimidine cores.

Starting materials: 4-amino-6-chloropyrimidine or 6-chloropyrimidine derivatives are used as the halogenated pyrimidine substrate.

Coupling partners: 3,5-dimethoxyphenylboronic acid or its derivatives.

Catalysts and conditions: Palladium acetate (Pd(OAc)2) as catalyst, triphenylphosphine as ligand, and sodium carbonate as base in refluxing n-propanol under nitrogen atmosphere.

Work-up: After completion, the reaction mixture is cooled, extracted with ethyl acetate, washed sequentially with aqueous sodium carbonate, brine, and water, then dried and purified by filtration and evaporation.

This method allows for high yields of 6-(3,5-dimethoxyphenyl)pyrimidin-4-amine derivatives with good purity and scalability.

Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine

A direct substitution approach involves reacting 4,6-dichloropyrimidine with 3,5-dimethoxyaniline under controlled conditions.

Procedure:

4,6-Dichloropyrimidine is dissolved in anhydrous ethanol, and 3,5-dimethoxyaniline is added dropwise in the presence of potassium iodide as a catalyst and trifluoroacetic acid for activation.Reaction:

The mixture is heated under reflux for several hours (typically 3–6 h), allowing selective substitution at the 6-position by the 3,5-dimethoxyaniline. The 4-position remains available for further amination.Isolation:

After reaction completion, the mixture is concentrated under reduced pressure, extracted with ethyl acetate, and washed successively with acidic, basic, and saline solutions to remove impurities. The organic phase is dried over anhydrous sodium sulfate and purified by column chromatography.

This method is particularly useful for preparing intermediates for further functionalization, including urea derivatives and other biologically active compounds.

Amination of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-chloride

Following the installation of the 3,5-dimethoxyphenyl group at the 6-position, the 4-position chlorine can be substituted by an amino group via nucleophilic aromatic substitution.

Reagents: Ammonia or ammonium salts in ethanol or DMF.

Conditions: Heating under reflux or elevated temperature to facilitate substitution.

Outcome: Formation of 6-(3,5-dimethoxyphenyl)pyrimidin-4-amine with high selectivity.

This step is often the final stage in the synthesis, yielding the target compound ready for biological evaluation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Chalcone Cyclization | 3,5-Dimethoxyacetophenone, benzaldehydes, guanidine HCl | 50% KOH (room temp), DMF, K2CO3, heat | Condensation, cyclization | Straightforward, good for diverse substitutions | Longer reaction times, multiple steps |

| Suzuki Cross-Coupling | 4-Amino-6-chloropyrimidine, 3,5-dimethoxyphenylboronic acid | Pd(OAc)2, PPh3, Na2CO3, reflux in n-propanol | Pd-catalyzed cross-coupling | High yield, scalable, versatile | Requires palladium catalyst, sensitive to moisture |

| Nucleophilic Aromatic Substitution | 4,6-Dichloropyrimidine, 3,5-dimethoxyaniline | KI, trifluoroacetic acid, reflux in ethanol | Nucleophilic aromatic substitution | Direct substitution, selective | Requires careful control of conditions |

| Amination of 4-Chloropyrimidine | 6-(3,5-Dimethoxyphenyl)pyrimidin-4-chloride, NH3 or ammonium salts | Reflux in ethanol or DMF | Nucleophilic aromatic substitution | Efficient final step | May require purification to remove side products |

Research Findings and Analytical Data

Yields: The Suzuki cross-coupling method typically achieves yields in the range of 70–90%, while chalcone cyclization methods yield moderate to good amounts (~60–80%) depending on substituents and reaction conditions.

Purity and Characterization: Products are confirmed by NMR, mass spectrometry, and elemental analysis. 2D NMR techniques help verify substitution patterns, especially for complex derivatives.

Reaction Times: Chalcone formation requires about 20 hours at room temperature; cyclization takes 6 hours under reflux. Suzuki coupling reactions typically require 4–6 hours under reflux. Nucleophilic aromatic substitution reactions range from 3 to 6 hours depending on conditions.

Scalability: Suzuki coupling and nucleophilic substitution reactions are amenable to scale-up due to straightforward work-up and purification protocols.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine or alkylamine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cancer progression. Notably, it has been identified as an effective inhibitor of the fibroblast growth factor receptor (FGFR) , which is implicated in several cancer types. In studies, derivatives of this compound demonstrated potent enzymatic inhibition with IC50 values indicating strong activity against FGFR1 .

Synthesis and Structural Modifications

The synthesis of 6-(3,5-dimethoxyphenyl)pyrimidin-4-amine involves several steps that include the formation of the pyrimidine ring and subsequent functionalization to enhance its biological properties. Various synthetic routes have been explored to optimize the compound's efficacy against specific cancer types.

Case Study: Synthesis Optimization

In a study focused on optimizing the compound's structure for enhanced FGFR inhibition, researchers employed structure-based drug design techniques. They modified the C4 position of the indazole ring to explore new binding interactions within the FGFR ATP site . This approach led to the identification of more potent analogs with improved pharmacological profiles.

Therapeutic Potential

The therapeutic applications of 6-(3,5-dimethoxyphenyl)pyrimidin-4-amine extend beyond cancer treatment. The compound has also been investigated for its role in apoptosis induction and angiogenesis inhibition. Its ability to modulate cell signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Table 2: Therapeutic Applications

| Application | Mechanism of Action | Reference |

|---|---|---|

| Anticancer Agent | FGFR inhibition | |

| Apoptosis Inducer | Induces programmed cell death | |

| Angiogenesis Inhibitor | Prevents new blood vessel formation |

Conclusion and Future Directions

The compound 6-(3,5-dimethoxyphenyl)pyrimidin-4-amine represents a promising scaffold for further development in cancer therapeutics. Ongoing research is likely to focus on refining its structure to enhance selectivity and reduce potential side effects. As our understanding of its mechanisms deepens, it may pave the way for novel treatment strategies against resistant cancer forms.

Future studies should aim to:

- Conduct clinical trials to evaluate safety and efficacy.

- Investigate combinations with other therapeutic agents.

- Explore additional biological targets beyond FGFR.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Research Findings

- Substituent Effects : Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity. Chlorine substituents (e.g., in Compound b6) enhance target binding but raise toxicity concerns .

- Scaffold Flexibility : Quinazolines (e.g., 7k) exhibit higher synthetic yields and better π-π stacking than pyrimidines, making them favorable for kinase inhibitors .

- Biological Activity : Pyrido-pyrimidine derivatives (e.g., CAS 163629-16-1) show promise in targeting nucleic acids or kinases due to their planar structure, though synthesis complexity limits scalability .

Biological Activity

Introduction

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and biological effects, supported by data tables and relevant case studies.

Interaction with Dipeptidyl Peptidase 4 (DPP-4)

One of the primary targets of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is DPP-4, an enzyme crucial for glucose metabolism and immune regulation. The compound inhibits DPP-4 activity, leading to increased levels of incretin hormones, which are vital for insulin secretion and glucose homeostasis.

| Biochemical Interaction | Effect |

|---|---|

| DPP-4 Inhibition | Modulates incretin hormone levels |

| Cellular Signaling | Influences gene expression and metabolism |

Cellular Effects

The compound's effects extend to various cell types, where it alters signaling pathways and metabolic processes. In laboratory settings, it has been shown to improve glucose regulation and insulin sensitivity at lower dosages in animal models.

Binding Interactions

At the molecular level, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine binds specifically to the active site of DPP-4. This binding prevents the enzyme from degrading incretin hormones, thereby enhancing their physiological effects on glucose metabolism.

Stability and Dosage Effects

The stability of this compound under laboratory conditions is critical for its sustained biological activity. Studies indicate that it retains stability over time, allowing prolonged inhibition of DPP-4.

Case Studies and Experimental Results

- DPP-4 Inhibition Studies : In vivo studies demonstrated that administration of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine resulted in significant reductions in blood glucose levels in diabetic animal models.

- Cell Line Evaluations : The compound was evaluated against various cancer cell lines, revealing moderate cytotoxicity and potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure have shown varying degrees of potency against different biological targets. For instance, substituents at the 3 and 5 positions of the phenyl ring significantly influence the compound's efficacy .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidiabetic | Inhibits DPP-4, enhancing insulin secretion |

| Anticancer | Moderate cytotoxicity against cancer cells |

| Antimicrobial | Exhibits potential antimicrobial properties |

Q & A

Basic: What are the recommended synthetic routes and purification methods for 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine cores can be functionalized with 3,5-dimethoxyphenyl groups via Suzuki-Miyaura cross-coupling or Ullmann-type reactions. Post-synthesis, purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Yield optimization may require adjusting reaction temperatures (80–120°C) and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling). Characterization via H/C NMR and elemental analysis is critical to confirm structure and purity .

Basic: How do researchers characterize the structural integrity of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyrimidine/phenyl groups). C NMR identifies carbonyl/amine functionalities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for C₁₂H₁₄N₃O₂).

- Melting Point Analysis : Consistency with literature values (e.g., 149–218°C for analogous pyrimidines) ensures purity .

Advanced: How can experimental design (DoE) optimize the synthesis of derivatives with improved bioactivity?

Methodological Answer:

Design of Experiments (DoE) minimizes trials while maximizing data. For example:

- Variables : Reaction time, temperature, molar ratios, and substituent groups (e.g., replacing methoxy with halogens).

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions.

- High-Throughput Screening : Tests substituent libraries (e.g., triazine/pyrimidine analogs) for antileukemic activity .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound in cancer research?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications (e.g., nitro, trifluoromethyl, or larger aryl groups) to assess impact on cytotoxicity.

- In Vitro Assays : Test against leukemia cell lines (e.g., K562) using MTT assays. Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft) parameters.

- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to map pharmacophore features .

Advanced: What computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., kinases or cholinesterases). Focus on hydrogen bonds with methoxy groups and π-π stacking with pyrimidine.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS).

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, serum concentrations).

- Structural Confirmation : Use X-ray crystallography (e.g., as in ) to rule out polymorphic variations.

- Meta-Analysis : Apply statistical tools (e.g., forest plots) to aggregate data and identify outliers .

Basic: What solvents and storage conditions ensure compound stability?

Methodological Answer:

- Solubility : DMSO or ethanol for biological assays; avoid prolonged exposure to moisture.

- Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC .

Advanced: What biochemical assays assess its mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption.

- Cholinesterase Activity : Ellman’s assay quantifies acetylthiocholine hydrolysis inhibition.

- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) validates pro-apoptotic effects .

Advanced: How to analyze reaction intermediates during synthesis using spectroscopic methods?

Methodological Answer:

- In Situ FTIR : Track carbonyl or amine group formation.

- LC-MS : Identify transient intermediates (e.g., imine or azide byproducts).

- NMR Kinetic Studies : Monitor reaction progress via time-resolved H NMR .

Advanced: How can interdisciplinary approaches accelerate discovery of novel derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.